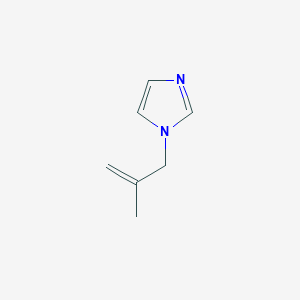
3-甲基吡唑
描述
3-Methylpyrazole is a potent and selective D-amino acid oxidase (DAO) inhibitor that protects DAO cells from oxidative stress induced by D-Serine . It specifically prevents formalin-induced tonic pain .
Synthesis Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms . The shifting C-N double bond inside the heterocycle endows pyrazoles with tautomerism . Consequently, regioselectivity can be a challenge in the synthesis and purification of N-substituted and asymmetric pyrazoles .Molecular Structure Analysis
The molecular formula of 3-Methylpyrazole is C4H6N2 . The InChIKey is XKVUYEYANWFIJX-UHFFFAOYSA-N . The Canonical SMILES is CC1=CC=NN1 .Chemical Reactions Analysis
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . Pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis
The molecular weight of 3-Methylpyrazole is 82.10 g/mol . The density is 1.02 g/mL at 25 °C (lit.) . The melting point is 36.5°C and the boiling point is 204 °C (lit.) .科学研究应用
Organic Synthesis
3-Methylpyrazole is known as a versatile scaffold in organic synthesis and medicinal chemistry. It’s often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Medicinal Chemistry
Pyrazoles, including 3-Methylpyrazole, have a wide range of applications in medicinal chemistry and drug discovery . They are frequently used as scaffolds in the synthesis of bioactive chemicals .
Agrochemistry
Pyrazoles are also used in agrochemistry . For example, they are used in the synthesis of herbicides .
Coordination Chemistry
In coordination chemistry, pyrazoles are used due to their ability to donate electrons and form complexes with metals .
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . They can form organometallic compounds, which are used in various chemical reactions.
Material Science
In material science, pyrazoles are used due to their interesting photophysical properties . They can be used in the development of new materials with unique properties.
Biological Research
Pyrazoles, including 3-Methylpyrazole, are used in biological research due to their diverse biological activities . They are used in the synthesis of various bioactive compounds.
Industrial Applications
Pyrazoles are used in various industrial applications due to their synthetical versatility . They are used in the synthesis of industrially crucial chemicals .
作用机制
- ADH is an enzyme responsible for catalyzing the oxidation of ethanol to acetaldehyde. It also plays a crucial role in the initial steps of metabolizing ethylene glycol and methanol into their toxic metabolites .
- This inhibition prevents the metabolism of ethylene glycol and methanol into their toxic byproducts, thus acting as an antidote in cases of poisoning .
- By inhibiting ADH, 3-Methylpyrazole disrupts this pathway, preventing the formation of toxic metabolites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Remember, 3-Methylpyrazole serves as a critical antidote in cases of methanol or ethylene glycol poisoning, safeguarding lives by disrupting the toxic metabolic pathways. 🚑🔬 . If you have any further questions or need additional details, feel free to ask! 😊
安全和危害
未来方向
In the future, the pyrazole ring replacement strategy could also be widely applied to develop next-generation drugs with less resistance . Pyrazole is an important heterocyclic motif in medicinal chemistry and organic synthesis . There are over 50 pyrazole-containing synthetic medicines on the market globally .
属性
IUPAC Name |
5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2/c1-4-2-3-5-6-4/h2-3H,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKVUYEYANWFIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073260 | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 36.5 deg C; [ChemIDplus] Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | 3-Methylpyrazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10191 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3-Methylpyrazole | |
CAS RN |
1453-58-3, 88054-14-2 | |
| Record name | 3-Methylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088054142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.478 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7KU1RRO6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 3-methylpyrazole?
A1: The molecular formula of 3-methylpyrazole is C4H6N2, and its molecular weight is 82.106 g/mol.
Q2: Are there any spectroscopic data available for 3-methylpyrazole?
A2: Yes, several studies report spectroscopic data for 3-methylpyrazole. For instance, one study employed IR, 1H NMR, and 13C NMR to confirm the structure of synthesized 3-methylpyrazole derivatives. [] Another research utilized IR spectrophotometry, 1H NMR spectroscopy, and elemental analysis to determine the structure of 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol and its derivatives. []
Q3: Does 3-methylpyrazole exhibit any catalytic properties?
A3: Yes, 3-methylpyrazole has been shown to improve the catalytic activity of methyltrioxorhenium (MTO) in the epoxidation of alkenes with hydrogen peroxide (H2O2). []
Q4: Can you elaborate on the mechanism of 3-methylpyrazole in the MTO-catalyzed epoxidation?
A4: While the exact mechanism is not fully elucidated in the provided research, it suggests that 3-methylpyrazole acts as an additive, enhancing the catalytic activity of MTO. The system comprising 35% H2O2 and MTO-3-methylpyrazole in CH2Cl2 effectively catalyzes the epoxidation of various alkenes. []
Q5: How does the catalytic activity of the MTO-3-methylpyrazole system compare to other systems?
A5: Research indicates that the catalytic activity of the MTO-3-methylpyrazole system surpasses that of MTO-pyrazole and MTO-pyridine catalysts. [] This suggests a specific interaction between 3-methylpyrazole and MTO contributes to the enhanced activity.
Q6: How do structural modifications of 3-methylpyrazole affect its activity?
A6: Research on 3-methylpyrazole derivatives as potential nitrification inhibitors revealed that structural modifications significantly influence their effectiveness. For instance, the position and type of substituents on the pyrazole ring impact their inhibitory effect on rice blast, sheath blight, and cucumber anthracnose. [] Specifically, derivatives with p-nitrophenyl or p-halogenophenyl groups at the 1-position, SCN or no substituent at the 4-position, and CH3 or C6H5 at the 5-position showed good protective effects against rice blast. []
Q7: Can you provide another example of how structural modifications impact 3-methylpyrazole activity?
A7: In a study investigating the analgesic activity of pyrazole-containing derivatives of 1,2,4-triazole-3-thiol, researchers observed that incorporating a 2,6-dichlorophenyl substitute and fragments of saturated carboxylic acids and their esters into 4-amino-5-(3-methylpyrazol-5-yl)-1,2,4-triazole-3-thiol enhanced its antinociceptive activity. []
Q8: What is known about the stability of 3-methylpyrazole?
A8: One study examined the release of 3-methylpyrazole from monolithic polymer films. The results indicated that the diffusion and release rate of 3-methylpyrazole were influenced by the hydrophilicity of the polymer matrix. Increasing the hydrophilicity of the polymer led to increased diffusion and release of the compound. []
Q9: What analytical techniques are commonly used to study 3-methylpyrazole?
A9: Several analytical methods have been employed to characterize and quantify 3-methylpyrazole and its derivatives. Some common techniques include:
- High-performance liquid chromatography-mass spectrometry (HPLC-MS): Used to determine the plasma concentration of 3-methylpyrazole-5-carboxylic acid in rats. []
- High-performance liquid chromatography (HPLC): Coupled with UV detection to determine 4-methylpyrazole in plasma using a solid-phase extraction method. []
- Ultraviolet (UV) Spectroscopy: Employed to determine the content of 3,4-dimethylpyrazole phosphate (DMPP) in stabilized urea and study the hydrolysis of 1-carboxamide-3-methylpyrazole (CMP). []
- Gas chromatography-mass spectrometry (GC-MS): Utilized to identify the components of a turmeric beverage containing 5-amino-3-methylpyrazole. []
Q10: What is the compatibility of 3-methylpyrazole with different materials?
A10: Studies have explored the compatibility and diffusion of 3-methylpyrazole through synthetic polymer matrices, specifically focusing on the influence of polymer structure on the release behavior. [, ] The results showed that the diffusion of 3-methylpyrazole was affected by the hydrophilicity of the polymer, with increased hydrophilicity leading to higher diffusion. []
Q11: Has 3-methylpyrazole been studied in other research areas besides catalysis and material science?
A11: Yes, 3-methylpyrazole and its derivatives have been explored in various research fields, including:
- Agriculture: As potential nitrification inhibitors to improve nitrogen use efficiency in crops. [, ]
- Medicinal Chemistry: As potential analgesic agents targeting pain pathways. []
- Coordination Chemistry: As ligands in the synthesis and characterization of transition metal complexes with potential applications in various fields. [, , , , , , , , , , ]
Q12: Can you provide an example of 3-methylpyrazole being used as a ligand in coordination chemistry?
A12: In several studies, 3-methylpyrazole and its derivatives like 5-methyl-1H-pyrazole-3-carboxylic acid have been utilized as ligands to synthesize cobalt, copper, palladium, and zinc complexes. These complexes exhibit diverse structures and properties, making them suitable for applications in areas like catalysis, materials science, and biochemistry. [, , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(4S,5S)-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B3430999.png)


![1-[(4-Tert-butylphenyl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B3431024.png)


